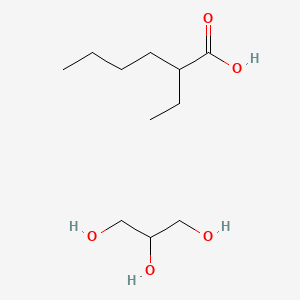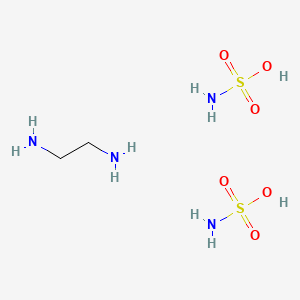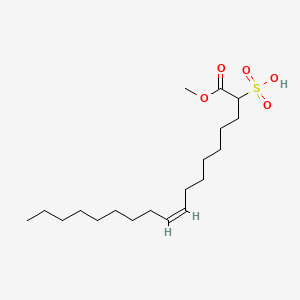
2-(4-Chloro-2-methylphenoxy)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,5-Triazine-2,4,6-triamine can be synthesized through several methods. One common synthetic route involves the reaction of cyanamide with formaldehyde under acidic conditions, followed by cyclization to form the triazine ring. The reaction conditions typically include a temperature range of 60-80°C and a pH of around 4-5.
Industrial Production Methods
In industrial settings, the production of 1,3,5-Triazine-2,4,6-triamine often involves the use of large-scale reactors where cyanamide and formaldehyde are continuously fed into the system. The reaction is carefully controlled to maintain optimal temperature and pH levels, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide at elevated temperatures.
Major Products
Oxidation: Formation of triazine derivatives with oxidized functional groups.
Reduction: Formation of partially or fully reduced triazine compounds.
Substitution: Formation of substituted triazine derivatives with various functional groups.
Applications De Recherche Scientifique
1,3,5-Triazine-2,4,6-triamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in drug development, particularly in cancer therapy.
Industry: Utilized in the production of resins, adhesives, and coatings due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of 1,3,5-Triazine-2,4,6-triamine involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt normal cellular processes, leading to antimicrobial or anticancer effects. The compound can also interact with DNA, causing mutations or inhibiting replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3,5-Triazine-2,4-diamine
- 1,3,5-Triazine-2,6-diamine
- 1,3,5-Triazine-2,4,6-triol
Uniqueness
1,3,5-Triazine-2,4,6-triamine is unique due to its three amino groups, which provide multiple sites for chemical modification. This makes it a versatile compound for various applications, particularly in the synthesis of complex organic molecules and materials.
Propriétés
Numéro CAS |
36984-14-2 |
|---|---|
Formule moléculaire |
C10H12ClNO2 |
Poids moléculaire |
213.66 g/mol |
Nom IUPAC |
2-(4-chloro-2-methylphenoxy)propanamide |
InChI |
InChI=1S/C10H12ClNO2/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H2,12,13) |
Clé InChI |
DIQNVUMPQBMXFB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


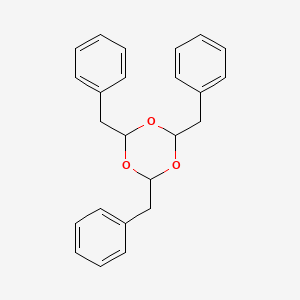
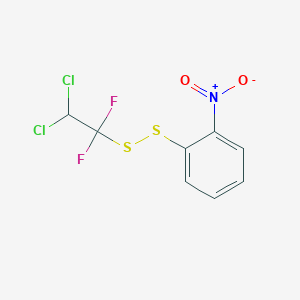

![N,N'-[Ethylenebis(iminoethylene)]bismyristamide](/img/structure/B12663241.png)
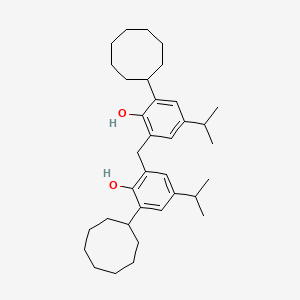
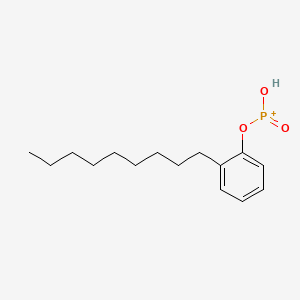
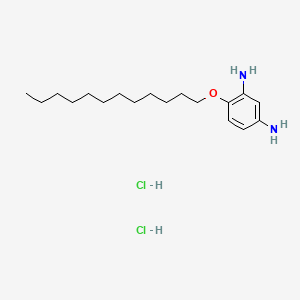
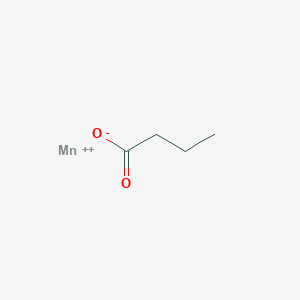


![1,1'-[(Phenylimino)diethylene]dipyridinium dichloride](/img/structure/B12663293.png)
